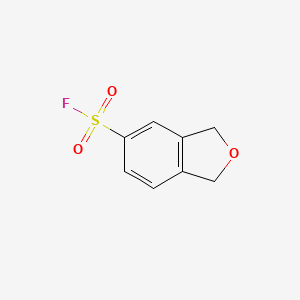
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a critical role in many physiological processes. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The compound forms a covalent bond with the serine residue in the active site, which prevents the enzyme from carrying out its catalytic function. The irreversible nature of the binding makes 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has several biochemical and physiological effects. For example, the compound has been shown to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease that plays a critical role in the coagulation cascade. Inhibition of thrombin can prevent the formation of blood clots and reduce the risk of thrombotic disorders such as deep vein thrombosis and pulmonary embolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has several advantages and limitations for lab experiments. One of the main advantages is its potency as a serine protease inhibitor, which allows for the effective inhibition of these enzymes at low concentrations. However, the irreversible nature of the binding can also be a limitation, as it can make it difficult to study the kinetics of enzyme inhibition. Additionally, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride in scientific research. One potential area of application is in the development of new therapeutics for the treatment of cancer and other diseases. The compound's ability to inhibit serine proteases involved in tumor growth and metastasis makes it a promising candidate for the development of new cancer treatments. Additionally, the compound's ability to inhibit blood coagulation could be useful in the development of new anticoagulant therapies. Finally, further research is needed to better understand the mechanism of action of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride and to identify new targets for its use in scientific research.
Métodos De Síntesis
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride can be synthesized using several methods. One of the most common methods involves the reaction of 1,3-dihydro-2-benzofuran-5-sulfonyl chloride with hydrogen fluoride gas. The reaction is typically carried out in the presence of a catalyst, such as antimony trifluoride, and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride has been used extensively in scientific research as a potent inhibitor of serine proteases. Serine proteases are involved in many physiological processes, including blood coagulation, inflammation, and cell signaling. Inhibition of these enzymes can have significant therapeutic benefits in the treatment of various diseases, including cancer, inflammatory diseases, and thrombotic disorders.
Propiedades
IUPAC Name |
1,3-dihydro-2-benzofuran-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPXVBNIAZIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)
![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
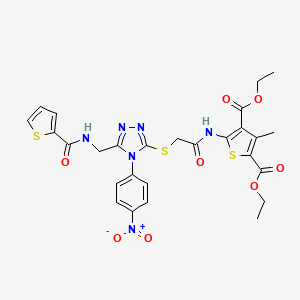
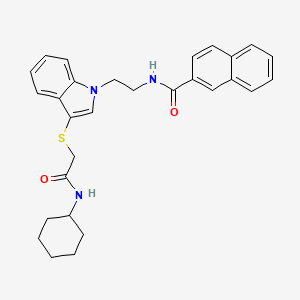
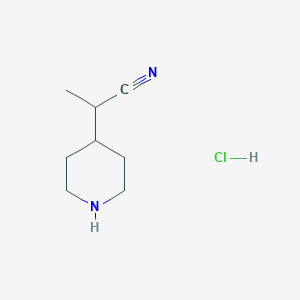
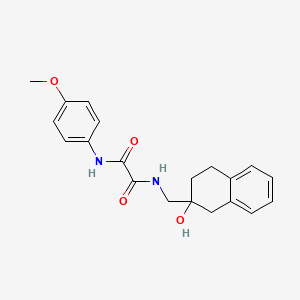
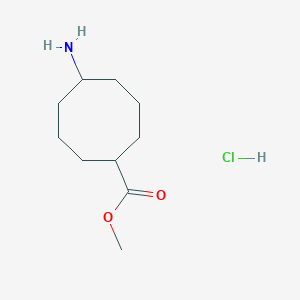
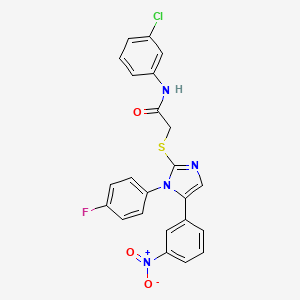
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)
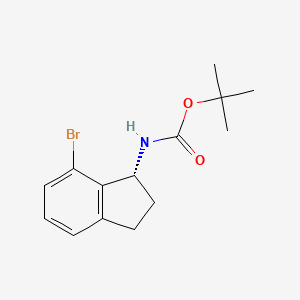
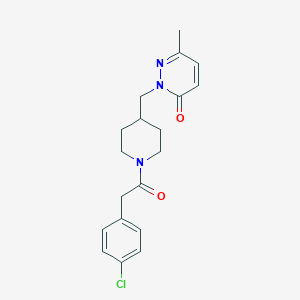
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)